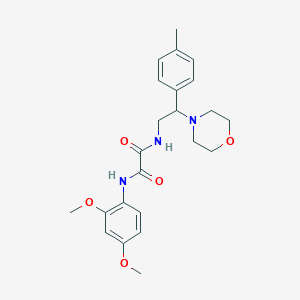

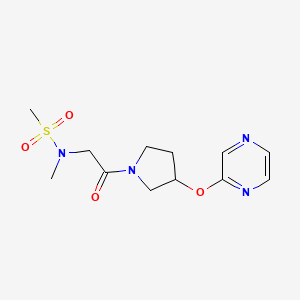

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as DMOX, is a chemical compound that has been widely studied for its potential use in scientific research. DMOX is a selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER) of eukaryotic cells.

Aplicaciones Científicas De Investigación

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles Research demonstrates the use of dimethoxyphenyl-based ligands in copper-catalyzed N-arylation, highlighting the efficiency of these ligands in promoting reactions under mild conditions. This implies the potential utility of similar dimethoxyphenyl compounds in facilitating copper-catalyzed reactions, which are crucial in synthesizing heterocyclic compounds found in many pharmaceuticals and agrochemicals (Altman, Koval, & Buchwald, 2007).

Synthesis and Bioactivity of Morpholine Derivatives Morpholine derivatives have been synthesized and evaluated for their biological activities. For instance, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was identified as an orally bioavailable KCNQ2 potassium channel opener, showcasing significant oral activity in a rat model of migraine. This indicates the therapeutic potential of morpholine derivatives in treating neurological conditions (Wu et al., 2003).

Catalytic Applications of p-Tolyl and Morpholine Derivatives Research into catalytic processes involving p-tolyl and morpholine derivatives has shown their utility in various chemical reactions. For example, dimethylformamide (DMF) has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including p-tolyl bromide. This process is facilitated by the addition of morpholine, indicating the role of such derivatives in synthesizing amides, a fundamental structure in organic chemistry (Wan et al., 2002).

Chemical Transformations and Synthesis Routes A novel synthetic approach using a related compound, N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, was developed for synthesizing anthranilic acid derivatives and oxalamides. This illustrates the versatility of oxalamide derivatives in organic synthesis, suggesting potential pathways for synthesizing related compounds like "N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide" (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-16-4-6-17(7-5-16)20(26-10-12-31-13-11-26)15-24-22(27)23(28)25-19-9-8-18(29-2)14-21(19)30-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGUYGUJRNOXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Cyano(ethyl)amino]-2-fluorobenzonitrile](/img/structure/B2566973.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B2566975.png)

![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2566978.png)

![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)